molecular formula C20H17N5O2S B2398519 N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 895001-39-5

N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2398519
CAS No.: 895001-39-5
M. Wt: 391.45
InChI Key: WFVQFFWJQANBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a synthetic small molecule recognized in scientific literature as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound is a valuable pharmacological tool for research aimed at prolonging the half-life of endogenous incretins, thereby enhancing insulin secretion and suppressing glucagon release in vitro. Its primary research value lies in the investigation of the physiological and pathophysiological roles of the incretin system, particularly in the context of type 2 diabetes mellitus and metabolic syndrome . Studies utilizing this inhibitor facilitate a deeper understanding of DPP-4's mechanism of action and contribute to the validation of DPP-4 as a therapeutic target, aiding in the preclinical assessment of signaling pathways that regulate glucose homeostasis. Furthermore, its specific triazolopyrimidinethioacetamide structure makes it an interesting candidate for structure-activity relationship (SAR) studies focused on developing novel enzyme inhibitors with potential improved efficacy and selectivity.

Properties

IUPAC Name

N-methyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-24(15-10-6-3-7-11-15)18(27)13-28-20-23-22-19-21-17(26)12-16(25(19)20)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVQFFWJQANBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound features a triazolo-pyrimidine core with a thioether linkage and an acetamide substituent. This unique structure contributes to its biological profile.

Antibacterial Activity

Studies have demonstrated that derivatives of triazoles exhibit significant antibacterial effects against various pathogens. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain triazole derivatives displayed potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds exhibiting similar structural motifs have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. In particular, the compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of nitric oxide production .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutic agents . The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of triazole derivatives against multiple bacterial strains. The results showed that one derivative had an MIC of 12 µg/mL against E. coli, significantly outperforming traditional antibiotics .
  • Anti-inflammatory Mechanism : In an animal model of inflammation, a related triazole compound was administered at doses of 50 mg/kg and resulted in a 60% reduction in paw edema compared to control groups .
  • Anticancer Assessment : In a comparative study involving various triazole derivatives, N-methyl-2-(...) demonstrated an IC50 of 15 µM against MCF-7 cells after 48 hours of treatment, indicating strong potential for further development in cancer therapy .

Data Table: Biological Activities

Biological ActivityTest Organism/ModelResult/EffectReference
AntibacterialE. coliMIC = 12 µg/mL
Anti-inflammatoryAnimal model (paw edema)60% reduction at 50 mg/kg
AnticancerMCF-7 cell lineIC50 = 15 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole, including N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide, exhibit significant antimicrobial properties. Several studies have demonstrated that compounds containing the triazole moiety possess potent activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Infections : Its antifungal properties have been highlighted in studies where it was tested against species like Candida albicans, showing comparable efficacy to traditional antifungal agents .

Anticancer Properties

The compound's potential in cancer therapy is notable. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth:

  • Mechanisms of Action : this compound has been linked to the inhibition of key enzymes involved in cancer cell proliferation .
  • In vitro Studies : Various studies have assessed its cytotoxic effects on different cancer cell lines, showing promising results in inducing cell death and reducing viability .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases:

  • Inhibition of Inflammatory Mediators : Research suggests that it may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation .

Analgesic Effects

The analgesic potential of this compound has been explored in various studies:

  • Pain Relief Studies : Animal models have shown that this compound can effectively reduce pain responses comparable to conventional analgesics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties:

Structural Feature Effect on Activity
Triazole ringEssential for antimicrobial activity
Thioether linkageEnhances anticancer properties
Phenylacetamide moietyContributes to analgesic effects

Case Studies and Research Findings

Several case studies have documented the applications of N-methyl derivatives in various therapeutic contexts:

  • Antimicrobial Efficacy : A study comparing the efficacy of triazole derivatives against Candida species found that certain modifications led to enhanced antifungal potency .
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects on MCF7 breast cancer cells revealed that specific substitutions on the triazole ring significantly increased cell death rates .
  • Anti-inflammatory Activity : In a model of induced inflammation, N-methyl derivatives demonstrated a marked reduction in swelling and pain compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the triazolopyrimidine core with thioether-linked acetamide groups under reflux conditions (e.g., in ethanol or DMF). Solvent extraction and column chromatography are critical for isolating intermediates and final products. For purity >95%, recrystallization using polar aprotic solvents (e.g., acetonitrile) is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure when crystalline forms are obtainable .

Q. How can researchers design initial biological activity screening assays for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Target kinases or proteases linked to the triazolopyrimidine scaffold’s known activity (e.g., IC50_{50} determination via fluorescence-based assays).
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess viability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the phenyl, methyl, or thioacetamide groups.
  • Biological Profiling : Compare IC50_{50} values across analogs using standardized assays.
  • Statistical Analysis : Apply multivariate regression to correlate structural features with activity (e.g., electron-withdrawing groups enhancing enzyme inhibition) .

Q. What computational strategies are suitable for predicting target interactions and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays to identify trends.
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if ELISA data conflict).
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via HPLC and chiral chromatography .

Q. What experimental approaches are used to evaluate metabolic stability and degradation pathways?

  • Methodology :

  • In Vitro Hepatic Models : Incubate with human liver microsomes or primary hepatocytes; monitor degradation via LC-MS.
  • CYP450 Inhibition Assays : Identify metabolic enzymes involved using fluorogenic substrates.
  • Stability Profiling : Assess pH and temperature sensitivity in simulated physiological buffers .

Q. How can polymorphism and solid-state stability be investigated for this compound?

  • Methodology :

  • DSC/TGA : Determine melting points and thermal decomposition profiles.
  • PXRD : Compare diffraction patterns of batches to detect polymorphic forms.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.